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molecular formula C5H6N2O2 B1620227 1-Methyl-2-nitro-1H-pyrrole CAS No. 823-37-0

1-Methyl-2-nitro-1H-pyrrole

Cat. No. B1620227
M. Wt: 126.11 g/mol
InChI Key: ZNTAXEMTUMCOTJ-UHFFFAOYSA-N
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Patent
US04088773

Procedure details

1-Methyl-2-nitropyrrole (15.0 g, 0.1189 mol) in acetic anhydride (60 ml) and triethylamine (150 ml) was hydrogenated over platinum oxide (1.50 g) at room temperature and pressure. The reaction was halted when 3.3 equivalents of hydrogen had been taken up. The catalyst was filtered off and the filtrate evaporated in vacuo to leave a dark oil (18.1 g). This was chromatographed on a silica column using 10% ethyl acetate/ether as solvent to give a clear oil (8.7 g) which discoloured rapidly on exposure to light and/or air. This was then distilled under vacuum to give a colourless oil (7.20 g) (44%). b.p. (airbath) 130° C/0.15 mm. The mass spectrum showed a mass ion at 138 and infra-red and proton magnetic resonance spectra also supported the structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[N+:7]([O-])=O.[H][H].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(N(CC)CC)C.[Pt]=O>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[NH:7][C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CN1C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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